1,2-dihydroindazol-6-one
Description
Properties
IUPAC Name |
1,2-dihydroindazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCQWGDUOULXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNNC2=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CNNC2=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
In a representative procedure, 6-aminoindazole is dissolved in glacial acetic acid, and sodium nitrite is added incrementally under controlled temperature (50°C). The diazonium intermediate formed undergoes hydrolysis in acidic media to yield 6-hydroxyindazole, which is subsequently oxidized to this compound. Key parameters include:
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Reagents : 6-aminoindazole, sodium nitrite, glacial acetic acid.
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Temperature : 50°C for diazotization; room temperature for hydrolysis.
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Time : 6–8 hours for complete reaction.
This method is favored for its straightforward protocol, though yields are moderate (reported at 60–70% in optimized setups).
Cyclization of Phenylhydrazones
Another approach involves the cyclization of phenylhydrazones derived from ortho-substituted carbonyl precursors. This method is particularly useful for constructing the indazole core.
Synthetic Pathway
Starting with 2-methyl-5-hydroxyaniline, the compound is treated with sodium nitrite in glacial acetic acid to form a diazonium salt. Subsequent cyclization under reflux conditions generates the indazole skeleton. For example:
Optimization Insights
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Solvent Systems : Ethanol-chloroform mixtures (1:1) improve product purity during recrystallization.
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Catalysts : Anhydrous sodium acetate accelerates cyclization.
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Yield : Reported yields range from 55% to 65%, contingent on reaction scale and purification techniques.
Photochemical Synthesis
Emerging methodologies exploit photochemical reactions to achieve ring closure, offering advantages in selectivity and energy efficiency.
Mechanism and Execution
UV light irradiation of ortho-nitrophenyl hydrazones initiates a radical-mediated cyclization, forming the indazolone structure. This method avoids harsh reagents and high temperatures, making it suitable for sensitive substrates.
Key Advantages
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Selectivity : Minimizes side reactions compared to thermal methods.
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Green Chemistry : Reduces reliance on toxic solvents and high energy inputs.
Comparative Analysis of Preparation Methods
The table below summarizes the efficacy, scalability, and limitations of the primary synthesis routes:
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Diazotization-Hydrolysis | NaNO₂, CH₃COOH, 50°C | 60–70% | Simple protocol, high reproducibility | Moderate yields, acidic waste |
| Phenylhydrazone Cyclization | Ethanol, NaOAc, reflux | 55–65% | Scalable, uses common reagents | Requires purification steps |
| Photochemical | UV light, ambient temperature | 50–60% | Eco-friendly, high selectivity | Specialized equipment needed |
Industrial-Scale Production Considerations
While lab-scale syntheses prioritize flexibility, industrial production demands cost-effectiveness and efficiency. Continuous flow reactors have been proposed to enhance the diazotization-hydrolysis method, enabling higher throughput and reduced waste. Key industrial adaptations include:
Chemical Reactions Analysis
Types of Reactions
1,2-dihydroindazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-oxoindazole derivatives.
Reduction: Reduction reactions can convert it to 1,2-dihydroindazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole core.
Scientific Research Applications
1,2-dihydroindazol-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2-dihydroindazol-6-one involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs of 1,2-dihydroindazol-6-one include:
Physicochemical Properties
Substituents significantly influence melting points, solubility, and spectral properties:
- Melting Points : Fused-ring systems (e.g., Compound 21) exhibit higher melting points due to increased intermolecular interactions and rigidity .
- Spectral Data : The C=O IR stretch in Compound 21 (1750 cm⁻¹) is shifted compared to Compound 18 (1700 cm⁻¹), reflecting electronic effects from the fused naphtho ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
